2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide
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Description
2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide, also known as MPES, is a chemical compound that has gained significant attention in the field of scientific research. MPES is a sulfonamide derivative that has been synthesized using various methods, and its unique chemical structure has been found to exhibit promising biological activity.
Scientific Research Applications
Molecular Structure and Assembly Influence
The study by Castro et al. (2013) explores the influence of methylene groups in the structure of arylsulfonamide para-alkoxychalcones on their molecular conformation and crystal assembly. Although this research does not directly mention the specific compound , it highlights the impact of minor structural modifications, such as the addition of a methylene group, on the physical and chemical properties of sulfonamide compounds. This insight is relevant for understanding how similar modifications could affect the behavior of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide in various scientific applications, including material science and pharmaceutical development (M. R. D. de Castro et al., 2013).
Analytical Methodologies for Sulfonamide Compounds
Macomber et al. (1992) developed a high-performance liquid chromatography method for analyzing ethanesulfonate metabolites of alachlor in water. This methodological approach is pertinent for the analysis of similar sulfonamide-based compounds, providing a foundation for the environmental monitoring and pharmacokinetic studies of this compound. The technique showcases the capabilities of modern analytical chemistry in detecting and quantifying sulfonamide derivatives in complex matrices (Carol. Macomber et al., 1992).
Nucleophilic Substitution Reactions
Inada et al. (1972) explored nucleophilic substitution reactions involving 4-alkoxynaphthal-N-methylimide, revealing insights into the chemical reactivity of alkoxynaphthal derivatives. While not directly related, this research contributes to the broader understanding of how sulfonamide and alkoxy groups might interact in complex organic molecules, including those similar to this compound, enhancing our knowledge of their potential reactivity and applications in synthetic chemistry (S. Inada et al., 1972).
Antibacterial Applications
Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potent biofilm inhibitory action against Escherichia coli, underscoring the antimicrobial potential of sulfonamide compounds. Such research indicates that derivatives of this compound could also possess significant bioactive properties, potentially leading to new antibacterial agents (M. Abbasi et al., 2019).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-9-7-17(8-10-19)11-14-29(25,26)22-15-21(24)23-12-13-28-20(16-23)18-5-3-2-4-6-18/h2-10,20,22H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKYZABPCRZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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